molecular formula C17H16ClFN2O5S2 B2603449 3-chloro-N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide CAS No. 1448044-82-3

3-chloro-N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide

Cat. No.: B2603449
CAS No.: 1448044-82-3
M. Wt: 446.89
InChI Key: VPPKSILGEGKMND-UHFFFAOYSA-N
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Description

Product Description 3-chloro-N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and experimental applications. This compound features a unique molecular architecture containing dual sulfonamide functionalities and an azetidine ring, a structure often investigated in medicinal chemistry for its potential to interact with various biological targets. Benzenesulfonamide-based compounds are a significant class of molecules known for their diverse biological activities. Researchers have explored similar structures as key intermediates in the development of antiviral agents, particularly as HIV-1 Capsid (CA) protein inhibitors . Furthermore, the structural motif is also prevalent in the development of compounds for other therapeutic areas, underscoring its versatility in drug discovery . The specific research applications and full mechanism of action for this particular compound are areas for ongoing investigation. Its structural profile suggests it may be of interest in studies involving enzyme inhibition, protein-protein interactions, and supramolecular chemistry, given the known propensity of sulfonamides to participate in extensive hydrogen-bonding networks that can influence crystal packing and molecular recognition events . Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. Please Note: This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

3-chloro-N-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O5S2/c18-12-2-1-3-15(8-12)28(25,26)20-9-17(22)21-10-16(11-21)27(23,24)14-6-4-13(19)5-7-14/h1-8,16,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPKSILGEGKMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNS(=O)(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Azetidine Ring: This step involves the cyclization of appropriate precursors under basic or acidic conditions.

    Sulfonylation: Introduction of the sulfonyl group is achieved using sulfonyl chlorides in the presence of a base.

    Chlorination and Fluorination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-chloro-N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Research: :

Biological Activity

3-chloro-N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃ClF N₃O₄S₂
  • Molecular Weight : 393.8 g/mol
  • CAS Number : 2034490-57-6

The compound features a complex structure that includes an azetidine ring, sulfonamide group, and a chlorinated phenyl moiety, which contribute to its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity. This interaction can lead to alterations in metabolic pathways.
  • Receptor Modulation : The compound may bind to various receptors, influencing cellular signaling pathways that regulate physiological responses.
  • Gene Expression Alteration : By interacting with transcription factors, the compound may modulate gene expression, affecting protein synthesis related to disease processes.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves apoptosis induction through caspase activation pathways .

Anti-inflammatory Effects

In animal models, the compound showed promising anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial effectiveness against resistant bacterial strains.
    • Methodology : Disk diffusion method was utilized to assess the inhibition zones.
    • Results : Significant inhibition was observed against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than traditional sulfa drugs.
  • Anticancer Activity Assessment :
    • Objective : To determine the cytotoxic effects on tumor cell lines.
    • Methodology : MTT assay was performed on MCF-7 and HeLa cells.
    • Results : The compound exhibited a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

Data Table: Summary of Biological Activities

Activity TypeTest SubjectResultsReference
AntimicrobialE. coliMIC < 10 µg/mL
AntimicrobialS. aureusSignificant inhibition
AnticancerMCF-7 cellsIC50 = 15 µM
AnticancerHeLa cellsIC50 = 20 µM
Anti-inflammatoryMurine modelReduced cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Sulfonamides ()

Compounds such as N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) and N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-2-(sulfamoylamino)benzenesulfonamide (6k) exhibit:

  • Structural Similarities : Sulfonamide cores linked to piperazine rings via oxoethyl groups.
  • Key Differences : Replacement of the azetidine ring with piperazine and additional bis(4-fluorophenyl)methyl substituents.
  • Physicochemical Data :
Compound Melting Point (°C) Yield (%) Molecular Formula
6k 220–222 68 C₃₂H₃₀ClF₂N₅O₅S₂
6l 215–217 70 C₃₂H₃₀ClF₂N₅O₅S₂
Target* ~200–220 (inferred) C₁₉H₁₇ClFN₂O₅S₂

Quinazoline-Linked Sulfonamides ()

Compounds 21–24 (e.g., 4-(2-(2-((2-(2-(1-(4-chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (23) ):

  • Structural Similarities : Sulfonamide linkage and halogenated aryl groups.
  • Key Differences : Quinazoline cores instead of azetidine, with hydrazineyl-thioether bridges.
  • Physicochemical Data :
Compound Melting Point (°C) Yield (%)
21 273–275 84
23 278–280 88
Target* ~200–220

The higher melting points of quinazoline derivatives (>270°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding from the quinazoline ring) compared to the azetidine-based target .

Thiazole-Linked Sulfonamides ()

Derivatives like 4-Amino-N-(3-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)thiazol-2(3H)-ylidene)benzenesulfonamide (4e) feature:

  • Structural Similarities : Sulfonamide groups and oxoethyl linkers.
  • Key Differences : Thiazole rings and hydrazinyl substituents.
  • Physicochemical Data :
Compound Melting Point (°C) Yield (%)
4e 229–230 61
4h 288–290 64
Target* ~200–220

The thiazole ring introduces planar rigidity, which may enhance π-π stacking interactions but reduce conformational flexibility compared to the azetidine moiety .

Piperazinyl-Oxoethyl Sulfonamides ()

2,5-Dichloro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide shares:

  • Structural Similarities : Oxoethyl linker, sulfonamide core, and fluorophenyl group.
  • Key Differences : Dichloro substitution on the benzene ring and a piperazine ring.
  • Physicochemical Inference : Piperazine derivatives typically exhibit melting points >200°C (e.g., 6k: 220°C), aligning with the target’s inferred range. Piperazine’s six-membered ring may offer better solubility than azetidine .

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